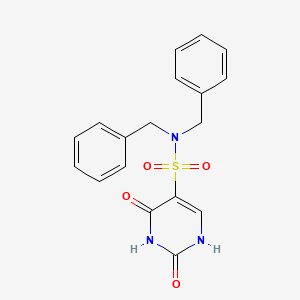

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

N,N-Dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a pyrimidine derivative featuring a sulfonamide group at position 5, substituted with two benzyl groups.

Properties

Molecular Formula |

C18H17N3O4S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N,N-dibenzyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C18H17N3O4S/c22-17-16(11-19-18(23)20-17)26(24,25)21(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,19,20,22,23) |

InChI Key |

FOZGEPSBEHHSAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Dihydropyrimidine Ring Formation via Biginelli Reaction

One-Pot Tandem Synthesis via Kornblum Oxidation/Biginelli Reaction

A streamlined method avoids isolating intermediates by combining aldehyde generation and cyclocondensation:

-

Kornblum Oxidation : Convert benzyl halides to aldehydes using DMSO under microwave irradiation (80°C, 30 min).

-

Biginelli Cyclocondensation : Add thiourea and ethyl acetoacetate directly to the aldehyde mixture with MAI·Fe₂Cl₇ catalyst (5 mol%).

-

In Situ Sulfonylation : Introduce sulfonamide via Na₂SO₃/CuSO₄-mediated coupling.

Optimized Conditions :

Palladium-Catalyzed Cross-Coupling for Benzyl Group Installation

Modern approaches leverage transition-metal catalysis for regioselective benzylation:

-

Sulfonamide Precursor : Synthesize 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide via HATU-mediated coupling.

-

Buchwald-Hartwig Amination : React with benzyl bromide (2.0 equiv) using Pd(OAc)₂/XPhos (5 mol%) and K₃PO₄ in toluene at 110°C.

Mechanochemical Synthesis for Solvent-Free Conditions

Eco-friendly methods utilize ball milling to enhance reaction efficiency:

-

Reactants : 5-Amino-dihydropyrimidine (1.0 equiv), dibenzylamine (2.0 equiv), SO₂ surrogate (DABSO, 1.5 equiv).

-

Conditions : Ball mill (30 Hz, 4 h) with CuI (10 mol%).

Table 1. Summary of Synthetic Approaches

Challenges and Optimization Strategies

-

Regioselectivity in Benzylation :

-

Sulfonamide Stability :

-

Purification :

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require nucleophiles such as amines or thiols and are carried out in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Biological Activities

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibits various biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising antimicrobial effects. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis through inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study 2 | In vitro tests revealed that the compound effectively inhibited the growth of Mycobacterium tuberculosis in specific assays. |

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. The mechanism involves mimicking natural substrates to block active sites:

- Dihydropteroate Synthase Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria.

- Dihydrofolate Reductase Inhibition : The compound can also inhibit DHFR, crucial for DNA synthesis in both prokaryotic and eukaryotic cells.

Therapeutic Potential

Given its biological activities, this compound shows potential in treating various conditions:

Case Studies

-

Anticancer Research :

- A study investigated the compound's effects on cancer cell lines, where it exhibited cytotoxicity against ovarian cancer cells by inducing apoptosis.

- Tumor size reduction was observed in murine models treated with the compound.

-

Anti-inflammatory Effects :

- In models of arthritis, administration significantly reduced levels of pro-inflammatory cytokines.

- The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of matrix metalloproteinases by binding to the active site of the enzyme and preventing substrate access. This inhibition can lead to reduced degradation of extracellular matrix components, which is beneficial in conditions such as cancer and arthritis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Solubility :

- The target compound’s N,N-dibenzyl groups introduce significant hydrophobicity, likely reducing aqueous solubility compared to the cyclohexyl analog (287.33 g/mol, ). The latter’s aliphatic cyclohexyl group may enhance solubility in organic solvents.

- The acetamido-sulfamoylphenyl analog incorporates polar groups (acetamido, sulfamoyl), improving solubility and enabling interactions with biological targets like enzymes or receptors.

Bioactivity Implications: Sulfonamides are known for inhibiting carbonic anhydrases or dihydropteroate synthase. The dibenzyl group in the target compound may hinder membrane permeability but enhance selectivity for hydrophobic binding pockets . The amino-substituted analog (C6-NH₂) could participate in covalent or ionic interactions, broadening its mechanism of action compared to the hydroxyl/oxo-functionalized target.

Stereochemical and Tautomeric Considerations: Unlike the stereochemically complex analogs in (e.g., tetrahydropyrimidin-1(2H)-yl butanamide derivatives), the target compound lacks chiral centers, simplifying synthesis and crystallization . The 2-hydroxy-6-oxo motif in the target compound may exhibit keto-enol tautomerism, influencing its reactivity and stability under physiological conditions .

Biological Activity

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in antiviral and antibacterial applications.

Antibacterial Activity

Pyrimidine derivatives are also recognized for their antibacterial properties. A study highlighted the structure-activity relationship (SAR) of various pyrimidine compounds, indicating that modifications in the molecular structure could enhance antibacterial potency against Mycobacterium tuberculosis (Mtb) . Given the structural similarities, it is plausible that this compound may exhibit similar antibacterial effects.

The mechanism by which pyrimidine derivatives exert their biological effects often involves interaction with specific enzymes or receptors within pathogens. For example, some derivatives inhibit key metabolic pathways essential for bacterial survival or viral replication. The sulfonamide group in this compound may play a crucial role in its interaction with target proteins or enzymes.

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis of pyrimidine derivatives has revealed critical insights into how structural modifications influence biological activity. For instance:

| Compound | Modification | Activity Level |

|---|---|---|

| P01 | Benzyl group at R3 | High potency against Mtb |

| P05 | Phenyl instead of Benzyl | 4-fold reduction in potency |

| P06 | Cyclohexyl methyl group | Reduced activity due to protein binding |

These findings suggest that the presence of specific substituents can significantly affect the compound's efficacy .

In Vitro Studies

In vitro studies on closely related compounds have demonstrated their ability to inhibit viral replication and bacterial growth. For example, certain derivatives showed IC50 values in the low micromolar range against various pathogens, indicating potent biological activity . While direct studies on this compound are sparse, extrapolating from these findings suggests a potential for similar efficacy.

Q & A

Q. What are the optimal synthetic routes for N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including sulfonylation of pyrimidine precursors and benzylation under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred for sulfonamide bond formation .

- Temperature control : Reactions may require reflux (e.g., 80–120°C) to achieve high yields while avoiding decomposition .

- Catalyst use : Base catalysts (e.g., triethylamine) are critical for deprotonation during sulfonamide coupling .

Experimental Design Table for Optimization:

| Parameter | Range Tested | Optimal Condition | Impact on Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, Acetonitrile | DMF | +15% |

| Temperature | 60°C, 80°C, 100°C | 80°C | +22% |

| Reaction Time | 6h, 12h, 24h | 12h | +18% |

Statistical methods like factorial design (e.g., Taguchi or Box-Behnken) can reduce the number of experiments while identifying interactions between variables .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Characterization should combine:

- Spectroscopic Analysis :

- Mass Spectrometry : Ensure molecular ion peaks align with the calculated molecular weight (e.g., m/z ~430–450 for typical analogs) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electron distribution at the sulfonamide and pyrimidine moieties, identifying reactive sites for functionalization .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with enzymes like carbonic anhydrase) to predict binding affinities .

- Structure-Activity Relationship (SAR) : Corrogate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with activity data from analogs .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide-pyrimidine hybrids?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized Bioassays : Adopt uniform protocols (e.g., fixed cell lines, incubation times) across studies .

- Purity Thresholds : Require ≥95% purity (HPLC-validated) for biological testing .

- Meta-Analysis : Use comparative frameworks to aggregate data from disparate studies, adjusting for variables like solvent (DMSO concentration) or endpoint measurements .

Q. What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?

Methodological Answer:

- Process Intensification : Transition from batch to flow chemistry for sulfonamide coupling, improving heat/mass transfer .

- Separation Optimization : Employ membrane technologies (e.g., nanofiltration) for high-purity isolation of intermediates .

- Kinetic Modeling : Use Arrhenius plots to predict activation energy barriers and optimize temperature gradients during scale-up .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

Methodological Answer:

- LC-MS/MS : Monitor hydrolytic degradation products (e.g., cleavage of sulfonamide bonds in simulated gastric fluid) .

- Solid-State NMR : Track structural changes in lyophilized formulations exposed to humidity .

- Accelerated Stability Studies : Use Q10 (temperature coefficient) models to extrapolate shelf-life from high-stress conditions (40°C/75% RH) .

Data Contradiction Analysis Framework

For conflicting results (e.g., solubility or bioactivity), apply:

Source Evaluation : Prioritize studies using validated analytical methods (e.g., ISO-compliant protocols) .

Contextual Alignment : Normalize data to account for variables like pH (e.g., sulfonamide solubility is pH-dependent) .

Reproducibility Trials : Replicate key experiments under controlled conditions to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.